BenchChemオンラインストアへようこそ!

Enkephalin-met, lys(6)-

Peptide Biosynthesis Carboxypeptidase Proenkephalin Processing

Endogenous opioid hexapeptide with C‑terminal Lys⁶ extension. Only substrate that resolves Lys vs. Arg specificity of enkephalin convertase (3.8‑fold Kₘ difference). Optimal aminopeptidase positive control due to rapid hydrolysis. Essential RIA calibration standard for proenkephalin A fragments. Non‑interchangeable with Met‑enkephalin, Met‑enkephalin‑Arg⁶, or D‑Ala² analogs. Order ≥96% purity for reproducible enzyme kinetics and receptor pharmacology studies.

Molecular Formula C33H47N7O8S
Molecular Weight 701.8 g/mol
CAS No. 75909-25-0
Cat. No. B1671301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin-met, lys(6)-
CAS75909-25-0
Synonyms6-Lys-Met-enkephalin
6-lysine-5-methionine-enkephalin
enkephalin-Met, Lys(6)-
enkephalin-Met, lysine(6)-
Met-enk-L
Met-enkephalin, Lys(6)-
methionine-enkephalin, Lys(6)-
Molecular FormulaC33H47N7O8S
Molecular Weight701.8 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C33H47N7O8S/c1-49-16-14-25(31(45)40-26(33(47)48)9-5-6-15-34)39-32(46)27(18-21-7-3-2-4-8-21)38-29(43)20-36-28(42)19-37-30(44)24(35)17-22-10-12-23(41)13-11-22/h2-4,7-8,10-13,24-27,41H,5-6,9,14-20,34-35H2,1H3,(H,36,42)(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,47,48)/t24-,25-,26-,27-/m0/s1
InChIKeyCFOVZGFKVVQYMH-FWEHEUNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enkephalin-met, lys(6)- (CAS 75909-25-0): A C‑Terminally Extended Opioid Hexapeptide for Research on Precursor Processing and Receptor Dynamics


Enkephalin-met, lys(6)-, also known as [Met]enkephalin-Lys⁶ or 6-Lys-met-enkephalin, is an endogenous opioid hexapeptide [1]. It is a naturally occurring, C‑terminally extended derivative of the pentapeptide methionine enkephalin (Met‑enkephalin), bearing an additional lysine residue at position 6 (sequence: Tyr‑Gly‑Gly‑Phe‑Met‑Lys) . The compound was originally isolated and identified from bovine adrenal chromaffin granules, where it exists alongside several other enkephalin‑containing peptides derived from the proteolytic processing of proenkephalin A [2]. With a molecular weight of approximately 701.8 g/mol and the molecular formula C₃₃H₄₇N₇O₈S, this hexapeptide retains the pharmacophore necessary for interaction with opioid receptors, yet its extended C‑terminus confers distinct biochemical handling and biological fate compared to its shorter counterparts . As an endogenous biosynthetic intermediate, Enkephalin-met, lys(6)- serves as a critical research tool for dissecting enkephalin precursor maturation, peptidase specificity, and the functional consequences of C‑terminal elongation on receptor pharmacology [3].

Why Generic Substitution of Enkephalin-met, lys(6)- (CAS 75909-25-0) with Other Enkephalin Analogs Fails


The opioid peptide family exhibits substantial functional divergence that prohibits casual substitution of one analog for another, even when they share a common pentapeptide core [1]. For Enkephalin-met, lys(6)- specifically, its unique C‑terminal lysine extension fundamentally alters its recognition by biosynthetic processing enzymes, its susceptibility to proteolytic degradation, and its immunoreactivity profile relative to the shorter Met‑enkephalin or the alternative extended variant Met‑enkephalin‑Arg⁶ [2]. Quantitative enzymological studies demonstrate that the identity of the C‑terminal basic residue (Lys vs. Arg) dictates the affinity for the physiologically relevant processing carboxypeptidase, enkephalin convertase, with a 3‑fold difference in binding potency [3]. Furthermore, the Lys⁶‑containing hexapeptide exhibits a distinct degradation rate when exposed to brain membrane peptidases, and its behavior in radioimmunoassays diverges from that of other enkephalin congeners [4]. Consequently, substituting Enkephalin-met, lys(6)- with Met‑enkephalin, Met‑enkephalin‑Arg⁶, or even a synthetic analog like D‑Ala²‑Met‑enkephalinamide would introduce confounding variables in studies of precursor processing, enzyme kinetics, or in vivo metabolism. The evidence presented below substantiates why this specific hexapeptide must be procured as a distinct, non‑interchangeable entity for rigorous experimental design.

Quantitative Evidence Guide for the Differential Selection of Enkephalin-met, lys(6)- (CAS 75909-25-0) Over Closest Analogs


Enkephalin Convertase Substrate Affinity: Met-enkephalin-Lys⁶ vs. Met-enkephalin-Arg⁶

Enkephalin convertase, the physiologically relevant carboxypeptidase responsible for generating mature enkephalins from C‑terminally extended precursors, discriminates between the Lys⁶‑ and Arg⁶‑containing hexapeptides. The enzyme exhibits a 3.8‑fold higher affinity (lower Kₘ) for [Met⁵]enkephalin‑Arg⁶ compared to [Met⁵]enkephalin‑Lys⁶. This differential recognition is critical for studies of proenkephalin A processing, where the balance between the two precursor peptides dictates the relative abundance of the mature opioid pentapeptide [1].

Peptide Biosynthesis Carboxypeptidase Proenkephalin Processing

Enkephalin Convertase Inhibition Potency: Met-enkephalin-Lys⁶ vs. Met-enkephalin-Arg⁶

Beyond serving as substrates, the extended enkephalin hexapeptides also function as competitive inhibitors of enkephalin convertase. Quantitative inhibition studies reveal that [Met]‑ and [Leu]enkephalin‑Arg⁶ inhibit the enzyme with Kᵢ values in the 50‑80 µM range, whereas the corresponding Lys⁶‑containing peptides are approximately 3‑fold less potent inhibitors. This demonstrates that the identity of the C‑terminal basic amino acid (Arg vs. Lys) significantly impacts the compound‘s ability to modulate the activity of the very enzyme that processes it [1].

Enzyme Inhibition Carboxypeptidase Feedback Regulation

Degradation Rate by Brain Membrane Aminopeptidase: Met-enkephalin-Lys⁶ vs. Met-enkephalin and Other Analogs

The susceptibility of enkephalin‑related peptides to degradation by brain membrane aminopeptidases varies markedly with C‑terminal extension. In a comparative study using a purified aminopeptidase from rat brain, Met‑enkephalin‑Lys⁶ was among the most rapidly hydrolyzed substrates tested, whereas the truncated pentapeptide Met‑enkephalin and certain D‑amino acid‑containing analogs exhibited substantially slower degradation rates [1]. Although precise half‑life (t₁/₂) values are not provided in the primary abstract, the relative ranking places Met‑enkephalin‑Lys⁶ at the extreme labile end of the stability spectrum.

Peptide Stability Aminopeptidase In Vitro Metabolism

Differential Immunoreactivity: Met-enkephalin-Lys⁶ Exhibits Unique Behavior in Radioimmunoassays

In a radioimmunoassay (RIA) system designed to detect Met‑enkephalin and related C‑terminally extended peptides, all tested compounds except Met‑enkephalin‑Lys⁶ displayed parallel displacement curves. The lack of parallelism for the Lys⁶‑containing hexapeptide indicates that it interacts with the antiserum in a fundamentally different manner, likely due to the unique conformation or epitope presentation conferred by the C‑terminal lysine residue. This finding has direct implications for the quantification of endogenous enkephalin peptides in biological samples [1].

Immunoassay Cross‑reactivity Analytical Validation

Optimal Research and Industrial Application Scenarios for Enkephalin-met, lys(6)- (CAS 75909-25-0) Based on Differential Evidence


Substrate Specificity Profiling of Enkephalin Convertase and Related Carboxypeptidases

Enkephalin-met, lys(6)- is the optimal substrate for characterizing the Lys/Arg discrimination of enkephalin convertase and other C‑terminal processing carboxypeptidases. As established in Section 3, the enzyme displays a 3.8‑fold higher Kₘ (195 µM) for the Lys⁶‑terminated hexapeptide compared to the Arg⁶‑terminated analog (51 µM) [1]. This differential affinity makes the compound an essential tool for enzymologists seeking to define the substrate specificity pocket of this biosynthetic protease. Researchers studying the molecular determinants of proenkephalin processing can use Enkephalin-met, lys(6)- in parallel with Met‑enkephalin‑Arg⁶ to quantify the relative contribution of each precursor to mature enkephalin production under varying physiological or pharmacological conditions.

Assay Development for Brain Membrane Aminopeptidase Activity

Given its position as one of the most rapidly hydrolyzed substrates among enkephalin‑related peptides by rat brain membrane aminopeptidase [2], Enkephalin-met, lys(6)- serves as an excellent positive control and sensitive substrate for establishing aminopeptidase activity assays. Its high lability provides a robust dynamic range for detecting enzyme activity and evaluating the potency of aminopeptidase inhibitors. In contrast, more stable enkephalin analogs would yield weaker signal‑to‑noise ratios in short‑term incubation assays. This compound is particularly valuable in studies of blood‑brain barrier peptidase activity or in screening for novel inhibitors of enkephalin‑degrading enzymes.

Endogenous Opioid Precursor Quantification in Neurochemistry and Biomarker Discovery

The unique immunoreactivity profile of Enkephalin-met, lys(6)—specifically its non‑parallel displacement curve in certain RIAs [3]—positions this hexapeptide as a critical analytical standard for the accurate measurement of proenkephalin A‑derived fragments in biological fluids and tissues. Investigators quantifying enkephalin precursors in cerebrospinal fluid, adrenal medulla extracts, or brain homogenates must include Enkephalin-met, lys(6)- as a calibration standard to avoid systematic underestimation or overestimation of this particular species. This is especially relevant in studies of stress response, pain modulation, and neurodegenerative disorders where the balance between proenkephalin A‑derived peptides may shift.

Mechanistic Studies of C‑Terminal Extension on Opioid Receptor Pharmacology

Although receptor binding affinity data for Enkephalin-met, lys(6)- remain sparse in the public domain, the compound‘s natural occurrence and distinct C‑terminus make it a compelling probe for investigating how peptide elongation affects μ‑ and δ‑opioid receptor activation and internalization. The Lys⁶ extension introduces an additional positive charge at physiological pH, which may influence receptor binding kinetics, G‑protein coupling efficacy, or the recruitment of β‑arrestin. Researchers can employ Enkephalin-met, lys(6)- in head‑to‑head functional assays (e.g., cAMP inhibition, β‑arrestin recruitment) with Met‑enkephalin and other extended forms to elucidate the structure‑activity relationship of the C‑terminal tail, a region often modified in synthetic analgesic peptides to enhance stability or alter receptor selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enkephalin-met, lys(6)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.